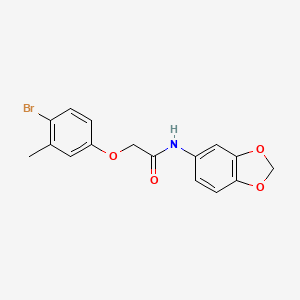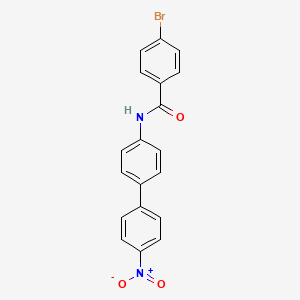![molecular formula C18H29N5O B5970086 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a type of piperidine derivative and is commonly referred to as CPP-115. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a critical role in regulating neuronal excitability, and its dysfunction has been linked to various neurological disorders such as epilepsy, anxiety, and depression.
Mechanism of Action
The mechanism of action of CPP-115 involves the inhibition of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine aminotransferase, which leads to an increase in 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels in the brain. 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine acts as an inhibitory neurotransmitter, reducing neuronal excitability and promoting relaxation. By increasing 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels, CPP-115 can reduce seizure activity and improve symptoms of anxiety and depression.
Biochemical and physiological effects:
CPP-115 has been shown to have several biochemical and physiological effects. Studies have demonstrated that CPP-115 can increase 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels in the brain, leading to a reduction in seizure activity. Additionally, CPP-115 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression. However, further research is needed to fully understand the biochemical and physiological effects of CPP-115.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPP-115 in lab experiments is its high potency and specificity for 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine aminotransferase inhibition. This allows for precise control over the levels of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine in the brain, making it an ideal compound for studying the role of 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine in various neurological disorders. However, one limitation of using CPP-115 is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Future Directions
There are several future directions for research on CPP-115. One area of interest is the development of CPP-115 analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115, as well as its potential therapeutic applications in various neurological disorders. Finally, studies on the long-term effects of CPP-115 on brain function and behavior are needed to fully evaluate its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of CPP-115 involves the reaction of piperidine with 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the addition of isobutyl chloroformate. The resulting compound is then treated with pyrrolidine to yield CPP-115. This synthesis method has been optimized to produce high yields of pure CPP-115, making it suitable for large-scale production.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising applications of CPP-115 is in the treatment of epilepsy. Studies have shown that CPP-115 can increase 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine levels in the brain, leading to a reduction in seizure activity. Additionally, CPP-115 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression.
properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(17-14-23(20-19-17)16-6-2-1-3-7-16)22-12-8-15(9-13-22)21-10-4-5-11-21/h14-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCLYNAUHFQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![4-(3-{1-[(1-phenylcyclohexyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B5970056.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)